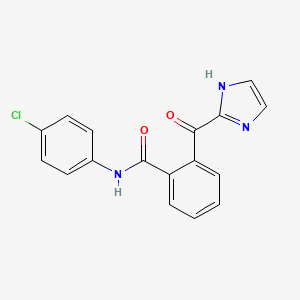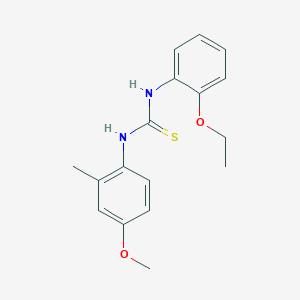![molecular formula C13H12FN3O3S B5761403 2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide, also known as FS-NH2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylhydrazides and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in tumor invasion and metastasis, and their inhibition by this compound could explain its antitumor activity. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In addition, this compound has been found to lower blood glucose levels in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic activities, which make it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of information on its toxicity and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide. One of the directions is to investigate its potential as a drug candidate for various diseases. Further studies are needed to determine its toxicity, pharmacokinetics, and optimal dosing regimen. Another direction is to explore its mechanism of action in more detail. The inhibition of MMPs and NF-κB signaling pathway are not the only mechanisms by which this compound exerts its effects, and further studies are needed to identify other targets. Finally, the development of more water-soluble analogs of this compound could overcome its limitations and improve its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its antitumor, anti-inflammatory, and antidiabetic activities make it a promising candidate for drug development. However, further studies are needed to determine its toxicity, pharmacokinetics, and optimal dosing regimen. The development of more water-soluble analogs of this compound could overcome its limitations and improve its therapeutic potential.
Synthesemethoden
The synthesis of 2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N-phenylhydrazinecarboxamide in the presence of a base. The reaction takes place at room temperature and yields a white crystalline solid that is purified by recrystallization. The purity and identity of the compound are confirmed by spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic activities. This compound has been tested against various cancer cell lines and has been found to induce apoptosis and inhibit cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to lower blood glucose levels in diabetic rats.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)sulfonylamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S/c14-10-6-8-12(9-7-10)21(19,20)17-16-13(18)15-11-4-2-1-3-5-11/h1-9,17H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZZTMEJZFHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)



![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)

